4,4'-Methylenebis(2-methylaniline)

Descripción

Contextual Significance in Organic Chemistry and Industrial Applications

The significance of 4,4'-Methylenebis(2-methylaniline) is most prominent in its application as a curing agent for epoxy resins and as a monomer in the production of polyurethanes and polyimides. nih.govtcichemicals.com In polymer chemistry, curing agents are essential for cross-linking polymer chains, a process that transforms liquid resins into hard, durable, and infusible materials. threebond.co.jp Aromatic amines, as a class of curing agents, are known for imparting high thermal stability and excellent mechanical properties to the cured epoxy resins. threebond.co.jpacs.org The structure of 4,4'-Methylenebis(2-methylaniline) allows it to react with epoxy groups, creating a robust, three-dimensional cross-linked network that enhances the performance of the final product. threebond.co.jp

Industrially, this compound is a key intermediate. It is structurally related to 4,4'-methylenedianiline (B154101) (MDA), a high-volume chemical used primarily to produce methylene (B1212753) diphenyl diisocyanate (MDI), a core component of polyurethanes. google.com While not a direct replacement for MDA in all applications, 4,4'-Methylenebis(2-methylaniline) and its derivatives are utilized in specialized polymer applications where specific performance characteristics are required.

Furthermore, it serves as a precursor in the synthesis of certain dyes. For instance, it is a reactant, along with o-toluidine (B26562) and aniline (B41778), in the production of New Fuchsin, a triarylmethane dye. nih.gov This application highlights its role as a versatile building block in the broader field of organic synthesis.

Historical Trajectories of Research and Development

The history of 4,4'-Methylenebis(2-methylaniline) is intertwined with the development of industrial organic chemistry, particularly in the dye and polymer industries. Aromatic amines were among the first compounds used as curing agents for epoxy resins following the commercialization of epoxies in the late 1940s and early 1950s. pcimag.com The utility of a wide variety of amine compounds was explored during this period to achieve a broad spectrum of properties in the cured resins.

Research specifically identifying 4,4'-Methylenebis(2-methylaniline) can be traced back to its use as an intermediate in the manufacture of dyestuffs. An epidemiological study of Italian dyestuff workers employed between 1922 and 1970 pointed to the synthesis of ortho-toluidine and 4,4'-methylenebis(2-methylaniline) as precursors in the production of new fuchsin and safranine T. inchem.org This indicates the compound's industrial presence for much of the 20th century.

Later, the focus of research shifted towards its application in polymer science. Patents from the latter half of the 20th century describe processes for preparing methylene bis-anilines for use as polyurethane intermediates and antioxidants. google.com The conventional synthesis method involves the acid-catalyzed reaction of the corresponding aniline (in this case, o-toluidine) with formaldehyde (B43269). google.com Ongoing research continues to explore the structure-property relationships of epoxy systems cured with various aromatic amines, including derivatives of 4,4'-Methylenebis(2-methylaniline), to tailor materials for specific, high-performance applications. acs.org

Chemical and Physical Properties of 4,4'-Methylenebis(2-methylaniline)

| Property | Value |

| IUPAC Name | 4,4'-Methylenebis(2-methylaniline) |

| Synonyms | 4,4'-Diamino-3,3'-dimethyldiphenylmethane, 4,4'-Methylene-di(o-toluidine) sigmaaldrich.comscbt.com |

| CAS Number | 838-88-0 sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₅H₁₈N₂ scbt.com |

| Molecular Weight | 226.32 g/mol sigmaaldrich.comscbt.com |

| Appearance | Solid |

| Solubility | >33.9 µg/mL (at pH 7.4) nih.gov |

| XLogP3 | 2.6 nih.gov |

This table is interactive. Click on the headers to sort the data.

Compound Identification Numbers

| Identifier | Code |

| EC Number | 212-658-8 sigmaaldrich.com |

| Beilstein/REAXYS | 398069 sigmaaldrich.com |

| PubChem CID | 13283 nih.gov |

| MDL Number | MFCD00126963 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

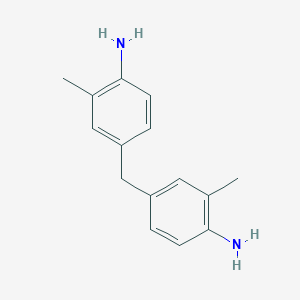

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECDUOXQLAIPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020867 | |

| Record name | 4,4'-Methylenebis(o-toluidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838-88-0 | |

| Record name | 4,4′-Diamino-3,3′-dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylene bis(2-methylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ME-Mda | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(o-toluidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedi-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5XWD3S2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Precursorship

Production and Synthesis as a Chemical Intermediate

The industrial synthesis of 4,4'-Methylenebis(2-methylaniline) is analogous to the production of other diarylmethane compounds like 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA). The primary method involves the acid-catalyzed condensation of ortho-toluidine (2-methylaniline) with formaldehyde (B43269). google.comgoogle.com

In this process, o-toluidine (B26562) is reacted with formaldehyde in the presence of a strong acid, such as hydrochloric acid. google.comgoogle.com The reaction proceeds through the formation of an intermediate, which then rearranges to form the methylene-bridged diarylamine structure. The resulting product is then neutralized and purified. The molar ratio of the reactants and the reaction temperature are critical parameters that are controlled to optimize the yield and purity of the final product. google.com

Table 1: Typical Reactants and Conditions for Synthesis

| Reactant/Parameter | Role | Typical Conditions |

| o-Toluidine | Aromatic Amine | Starting material |

| Formaldehyde | Methylene (B1212753) Bridge Source | Aqueous solution (e.g., 37%) |

| Hydrochloric Acid | Catalyst | Creates acidic medium for condensation |

| Temperature | Reaction Control | Initially low (e.g., <50°C), then raised for rearrangement (e.g., 60-100°C) |

| Neutralization | Product Isolation | Addition of a base (e.g., sodium hydroxide) |

This table presents a generalized summary based on analogous chemical processes. Exact industrial conditions can vary.

Role in Dyestuff Manufacturing Processes

Historically, 4,4'-Methylenebis(2-methylaniline) has been a key precursor in the dyestuffs industry. inchem.org Its chemical structure, featuring two primary amine groups, makes it a versatile building block for the synthesis of complex dye molecules. Epidemiological studies of dyestuff workers have identified the synthesis of o-toluidine and 4,4'-Methylenebis(2-methylaniline) as a significant part of the manufacturing process for certain colorants. inchem.org

Formation as a Precursor for Specific Dyes (e.g., Fuchsin, Safranine T)

The role of 4,4'-Methylenebis(2-methylaniline) is well-documented as an intermediate in the production of specific triarylmethane dyes, such as New Fuchsin (also known as Magenta III). johnson-fine.com The synthesis of New Fuchsin involves the condensation of o-toluidine with formaldehyde, where 4,4'-Methylenebis(2-methylaniline) is formed and subsequently reacts further with another molecule of o-toluidine in an oxidative process to create the final dye structure. johnson-fine.com It has also been identified as a precursor in the manufacturing of Safranine T. inchem.org

Advanced Synthetic Approaches and Chemical Reactions

Beyond the conventional acid-catalyzed condensation, alternative synthetic routes for methylene bis-anilines have been explored. One such method involves reacting an aromatic amine hydrochloride, such as 2,6-dimethylaniline (B139824) hydrochloride, with dimethylsulfoxide (DMSO). google.com This process avoids the use of formaldehyde. While this specific example uses a different aniline (B41778), it points to alternative methodologies that could potentially be adapted for 4,4'-Methylenebis(2-methylaniline).

The primary chemical reactivity of 4,4'-Methylenebis(2-methylaniline) is centered on its two primary amine (-NH2) groups. These groups can undergo a variety of chemical reactions, making the compound a useful monomer and curing agent in polymer chemistry. fmect.com

Analogous to structurally similar compounds like 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA) and 4,4'-methylenebis(2-ethyl-6-methylaniline) (B24996) (MMEA), 4,4'-Methylenebis(2-methylaniline) can function as a curing agent for epoxy resins and as a chain extender for polyurethanes. johnson-fine.comtheoremchem.comchemyr.comgoogle.com In these applications, the amine groups react with epoxide groups or isocyanate groups, respectively, to form a cross-linked polymer network. This cross-linking imparts desirable physical properties to the final material, such as enhanced mechanical strength, thermal stability, and chemical resistance. who.int The use of such diamines is crucial in producing high-performance polymers, including polyimides. johnson-fine.comchemyr.com

Metabolism and Toxicokinetics Research

Elucidation of Proposed Metabolic Pathways for 4,4'-Methylenebis(2-methylaniline)

The metabolism of 4,4'-Methylenebis(2-methylaniline) is anticipated to proceed through several key pathways, primarily centered on the modification of its amino and aromatic ring structures. These proposed pathways are largely extrapolated from the known metabolism of o-toluidine (B26562). wikipedia.org The primary metabolic processes are expected to be N-acetylation and ring hydroxylation, with minor contributions from the oxidation of the methyl groups and the amino groups themselves. nih.govnih.gov

Phase I metabolism is likely initiated by cytochrome P450 (CYP) enzymes in the liver. wikipedia.org Key proposed reactions include:

N-hydroxylation: This is a critical activation step for many aromatic amines, potentially leading to the formation of reactive metabolites. Cytochrome P450-mediated N-hydroxylation would produce N-hydroxy-4,4'-Methylenebis(2-methylaniline). This metabolite is of significant toxicological interest as it can be further metabolized to electrophilic species capable of binding to cellular macromolecules like DNA. wikipedia.org

Ring Hydroxylation: The aromatic rings of the molecule are susceptible to hydroxylation. Based on studies of o-toluidine, the primary site of hydroxylation is expected to be the 4-position (para to the amino group), resulting in phenolic metabolites. nih.govnih.gov Hydroxylation at the 6-position has been identified as a minor pathway for o-toluidine and may also occur with 4,4'-Methylenebis(2-methylaniline). nih.govnih.gov

Oxidation of the Methyl Group: The methyl substituents on the aromatic rings can undergo oxidation to form hydroxymethyl derivatives, which can be further oxidized to carboxylic acids. nih.govnih.gov

N-oxidation: The amino groups can be oxidized, contributing to the formation of various metabolites. wikipedia.org

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated compounds, are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The principal conjugation pathways for related compounds are:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl and amino groups. wikipedia.org

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxylated metabolites. For o-toluidine, sulfate (B86663) conjugates are the predominant form of excretion compared to glucuronides. wikipedia.orgnih.govnih.gov

Formation and Identification of Biotransformation Products

The biotransformation of 4,4'-Methylenebis(2-methylaniline) is expected to yield a variety of products resulting from the metabolic pathways described above. While direct identification of all metabolites for this specific compound is not extensively documented, the known metabolites of o-toluidine provide a strong basis for predicting the biotransformation products.

Phase I Biotransformation Products:

Based on the metabolism of o-toluidine, the following Phase I metabolites of 4,4'-Methylenebis(2-methylaniline) are proposed:

| Proposed Metabolite Name | Metabolic Reaction |

| N-hydroxy-4,4'-Methylenebis(2-methylaniline) | N-hydroxylation |

| 4-hydroxy-4,4'-Methylenebis(2-methylaniline) | Ring Hydroxylation (at the 4-position) |

| 6-hydroxy-4,4'-Methylenebis(2-methylaniline) | Ring Hydroxylation (at the 6-position) |

| 4,4'-Methylenebis(2-methyl-N-hydroxyaniline) | N-hydroxylation of one or both amino groups |

| 4,4'-Methylenebis(2-hydroxymethylaniline) | Oxidation of one or both methyl groups |

| N-acetyl-4,4'-Methylenebis(2-methylaniline) | N-acetylation |

Phase II Biotransformation Products:

The hydroxylated and N-acetylated metabolites are likely to be conjugated to form more water-soluble products for excretion.

| Proposed Conjugate Metabolite | Conjugation Reaction |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

| Sulfate conjugates of hydroxylated metabolites | Sulfation |

| N-acetyl-4-amino-m-cresol (from o-toluidine) | N-acetylation and Hydroxylation |

Studies on o-toluidine have identified several key urinary metabolites, which are likely to be analogous for 4,4'-Methylenebis(2-methylaniline). In rats, major metabolites of o-toluidine include 4-amino-m-cresol and its N-acetyl derivative. wikipedia.orgnih.gov A significant portion of the administered dose is excreted as sulfate and glucuronide conjugates of these hydroxylated metabolites. nih.gov Ether-extractable urinary metabolites of o-toluidine also include the parent compound, azoxytoluene, o-nitrosotoluene, N-acetyl-o-toluidine, and N-acetyl-o-aminobenzyl alcohol. nih.gov The presence of these metabolites suggests a complex interplay of activation and detoxification pathways.

Analytical Methodologies and Applications in Research

Development and Validation of Quantitative Analytical Standards

The accurate quantification of 4,4'-Methylenebis(2-methylaniline) relies on the development and validation of robust analytical standards. These standards are essential for calibrating analytical instruments and ensuring the reliability of measurement results. The validation of an analytical method is a comprehensive process that demonstrates its suitability for a specific purpose. nih.gov Key performance parameters are evaluated to ensure the method is accurate, precise, and reliable.

For the quantitative analysis of primary aromatic amines like 4,4'-Methylenebis(2-methylaniline), method validation typically includes the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specific range. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). nih.gov

While specific validation data for a method solely focused on 4,4'-Methylenebis(2-methylaniline) is not extensively detailed in publicly available research, studies on the broader class of primary aromatic amines provide insights into typical performance characteristics. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of 39 primary aromatic amines in human urine reported a linear dynamic range of 0.1–50 ng/mL with correlation coefficients (r) greater than 0.999 for all analytes. The LOD and LOQ for the various amines were in the range of 0.025–0.20 ng/mL and 0.1–1.0 ng/mL, respectively. The intra-day and inter-day precision were reported to be less than 11.7% and 15.9% (RSD), respectively. researchgate.net

Table 1: Typical Validation Parameters for the Analysis of Primary Aromatic Amines by LC-MS/MS

| Parameter | Typical Value/Range |

| Linearity (r) | > 0.999 |

| Limit of Detection (LOD) | 0.025–0.20 ng/mL |

| Limit of Quantification (LOQ) | 0.1–1.0 ng/mL |

| Intra-day Precision (%RSD) | < 11.7% |

| Inter-day Precision (%RSD) | < 15.9% |

| Recovery | 75-114% |

This table presents a generalized summary based on a study of 39 primary aromatic amines and may not be specific to 4,4'-Methylenebis(2-methylaniline). researchgate.net

Applications in Material Analysis and Safety Assessment

Analytical methods for 4,4'-Methylenebis(2-methylaniline) are crucial for assessing its presence in various materials and ensuring consumer safety.

Detection in Food Contact Materials (e.g., Plastic Multilayer Food Packaging)

Primary aromatic amines can be present in plastic food contact materials (FCMs) as a result of the breakdown of azo colorants or as non-intentionally added substances. Due to their potential health risks, regulations are in place to limit their migration into food. 4,4'-Methylenebis(2-methylaniline) is used as a reference standard for the determination of PAAs in plastic multilayer food packaging materials. wur.nl

Trace Analysis in Consumer Products (e.g., Dyes, Cosmetics, Inks for Pens and Tattoos)

4,4'-Methylenebis(2-methylaniline) may be found as an impurity in dyes and pigments used in a variety of consumer products, including cosmetics and inks for pens and tattoos. wur.nluantwerpen.be Its presence in these products is a concern due to the potential for direct skin contact and, in the case of tattoos, introduction into the body.

Analytical methods have been developed to screen for and quantify a wide range of aromatic amines in these products. For example, a liquid chromatography/mass spectrometry (LC/MS) method has been developed for the analysis of over 30 aromatic amines in inks and dyes. uantwerpen.be In a study of tattoo inks, various primary aromatic amines have been detected, highlighting the importance of sensitive analytical methods for monitoring their presence. While specific quantitative data for 4,4'-Methylenebis(2-methylaniline) in these products is not widely published, the analytical methodologies are in place for its detection at trace levels.

Advanced Chromatographic and Spectrometric Techniques (e.g., LC-Orbitrap-HRMS, LC-MS)

The analysis of 4,4'-Methylenebis(2-methylaniline) and other primary aromatic amines at trace levels in complex matrices requires highly sensitive and selective analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with an Orbitrap mass analyzer, and tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. wur.nluantwerpen.be

LC-Orbitrap-HRMS provides high-resolution and accurate mass data, which allows for the confident identification and quantification of target compounds, even in the presence of interfering substances. mdpi.comnih.gov The high resolving power of the Orbitrap enables the separation of ions with very similar mass-to-charge ratios, reducing the likelihood of false positives. These systems can operate in full-scan mode to screen for a wide range of compounds or in targeted modes like selected ion monitoring (SIM) for enhanced sensitivity.

LC-MS/MS offers excellent selectivity and sensitivity through the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique is highly effective for quantifying known analytes in complex samples. researchgate.net

The choice between LC-Orbitrap-HRMS and LC-MS/MS often depends on the specific analytical goal. HRMS is well-suited for screening and identifying unknown compounds, while MS/MS is often the preferred method for targeted quantification due to its high sensitivity and robustness.

Environmental Impact and Ecotoxicological Investigations

Ecotoxicity Assessment in Aquatic Ecosystems

The potential for a chemical to harm aquatic life is a critical component of its environmental risk assessment. For 4,4'-Methylenebis(2-methylaniline), its ecotoxicity is a significant concern, as indicated by its hazard classifications. The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, with the hazard statement H410: "Very toxic to aquatic life with long lasting effects". sigmaaldrich.com This classification denotes a high intrinsic toxicity to aquatic organisms upon both short-term and long-term exposure.

While specific experimental data on the acute and chronic toxicity of 4,4'-Methylenebis(2-methylaniline) to a range of aquatic organisms is limited in publicly available literature, a read-across approach using data from the structurally similar and well-studied compound Methylene-4,4'-dianiline (MDA) can provide valuable insights into its potential effects. fachoekotoxikologie.de

Acute Toxicity:

Acute toxicity tests measure the adverse effects of a substance on an organism over a short period. For aquatic life, these tests typically determine the concentration that is lethal to 50% of the test population (LC50) for fish, or the concentration that causes immobilization or other specified effects in 50% of the test population (EC50) for invertebrates like Daphnia magna.

Studies on MDA have demonstrated its acute toxicity to aquatic invertebrates. For instance, a study following OECD Guideline 202 found the 48-hour EC50 for Daphnia magna to be 2.47 mg/L. fachoekotoxikologie.de Another study reported a 48-hour EC50 for the same species at a lower concentration of 0.35 mg/L, indicating a high level of acute toxicity. fachoekotoxikologie.de

Interactive Data Table: Acute Ecotoxicity of a Structurally Similar Compound (Methylene-4,4'-dianiline)

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 2.47 | fachoekotoxikologie.de |

| Daphnia magna | 48 hours | EC50 | 0.35 | fachoekotoxikologie.de |

Chronic Toxicity:

Chronic toxicity studies assess the adverse effects of a substance over a longer period, often encompassing a significant portion of the organism's life cycle. These studies are crucial for understanding the potential long-term impacts on survival, growth, and reproduction. The No-Observed-Effect Concentration (NOEC) is a key endpoint from these studies.

For MDA, chronic toxicity data is also available. A 14-day study on Moina macrocopa, another aquatic invertebrate, determined a NOEC of 0.15 mg/l. The high acute-to-chronic ratios (the ratio of acute to chronic toxicity values) for related compounds suggest that even low, sublethal concentrations could have significant long-term consequences for aquatic populations. europa.eu

Interactive Data Table: Chronic Ecotoxicity of a Structurally Similar Compound (Methylene-4,4'-dianiline)

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Moina macrocopa | 14 days | NOEC | 0.15 | fachoekotoxikologie.de |

Environmental Fate and Distribution Potential

Understanding the environmental fate of a chemical involves examining its persistence, potential for bioaccumulation, and how it moves within and between environmental compartments such as water, soil, and air.

Biodegradation and Persistence:

The biodegradability of 4,4'-Methylenebis(2-methylaniline) is a key factor in its environmental persistence. Studies on the closely related Methylene-4,4'-dianiline (MDA) show a varied picture regarding its biodegradation. In some standard tests, MDA is not readily biodegradable. fachoekotoxikologie.de However, other studies have shown that it can be readily biodegradable, particularly when an adapted microbial inoculum is used. fachoekotoxikologie.de This suggests that in environments with a history of exposure to this or similar compounds, microbial communities may develop the capacity to break it down. Research on other related anilines, such as 2-methylaniline and 4-methylaniline, has identified specific bacterial strains and enzymatic pathways involved in their degradation. nih.govnih.gov

Mobility and Distribution:

When released into the environment, 4,4'-Methylenebis(2-methylaniline) is expected to primarily partition to the water and subsequently to soil and sediment compartments. fachoekotoxikologie.de Its low vapor pressure suggests that it is not likely to be a significant air pollutant, and any atmospheric presence would likely be short-lived. fachoekotoxikologie.de

Bioaccumulation:

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure and accumulates to a concentration higher than that in the surrounding medium. The bioaccumulation potential of 4,4'-Methylenebis(2-methylaniline) is considered to be low. fachoekotoxikologie.de This assessment is supported by data on the related compound MDA, which has not been found to be bioaccumulative. fachoekotoxikologie.de

Risk Assessment and Management Strategies

Implications for Regulatory Policy and Hazard Communication

The classification of 4,4'-Methylenebis(2-methylaniline) as a suspected human carcinogen carries significant implications for regulatory policy and mandates specific hazard communication practices.

In the European Union, this compound has a harmonized classification under the CLP (Classification, Labelling and Packaging) Regulation. It is classified as Carcinogenicity Category 1B (Carc. 1B) . sigmaaldrich.com This classification is for substances presumed to have carcinogenic potential for humans, based largely on animal evidence. The corresponding hazard statement is H350 (May cause cancer) . sigmaaldrich.com This triggers stringent regulatory requirements for handling, labeling, and the use of personal protective equipment.

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which the CLP regulation implements, the Carc. 1B classification requires specific elements on safety data sheets (SDSs) and labels. This includes the "Health Hazard" pictogram (a silhouette of a person with a starburst on the chest) and the signal word "Danger". sigmaaldrich.com Precautionary statements associated with this classification, such as P202 ("Do not handle until all safety precautions have been read and understood") and P308 + P313 ("IF exposed or concerned: Get medical advice/attention"), are also mandated. sigmaaldrich.com

In the United States, in addition to its listing under California's Proposition 65, the compound is subject to the Toxic Substances Control Act (TSCA). epa.gov The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires manufacturers and importers to classify the hazards of chemicals they produce or import and to communicate that information to employers and employees. europa.eu Given the IARC and EU classifications, this compound must be identified as a carcinogen on labels and SDSs in the US.

GHS Hazard Communication for 4,4'-Methylenebis(2-methylaniline)

| Element | Requirement | Reference |

|---|---|---|

| Classification | Carcinogenicity, Category 1B | sigmaaldrich.com |

| Signal Word | Danger | sigmaaldrich.com |

| Hazard Statement | H350: May cause cancer | sigmaaldrich.com |

| Pictogram | Health Hazard | sigmaaldrich.com |

Research Gaps and Future Directions in Risk Characterization

The current risk assessment for 4,4'-Methylenebis(2-methylaniline) is hampered by several significant data gaps. Addressing these gaps is crucial for a more definitive characterization of its risk to human health.

Epidemiological Data: There is a pronounced lack of modern epidemiological studies. The primary human data cited by IARC dates back to 1982 and was deemed inconclusive. cdc.govinchem.orgnih.gov New cohort or case-control studies of workers with well-characterized exposures are needed to clarify the link between the compound and cancer, particularly bladder cancer, in humans.

Occupational Exposure Limits: The absence of established OELs from bodies like ACGIH and NIOSH highlights a critical gap. cdc.govosha.gov Future research should focus on generating robust dose-response data from animal studies, which could be used to derive health-based exposure limits and provide a quantitative basis for risk management in occupational settings.

Toxicokinetics: There is a significant lack of information on the absorption, distribution, metabolism, and excretion (ADME) of 4,4'-Methylenebis(2-methylaniline) in humans. cdc.gov While studies exist for its chlorinated analogue, MOCA, this data cannot be directly extrapolated. cdc.gov Understanding the metabolic pathways is essential to determine if the compound or its metabolites are responsible for its carcinogenic effects and to develop relevant biomarkers of exposure and effect.

Mechanism of Action: While animal studies show evidence of carcinogenicity, further research is needed to fully understand the underlying mechanisms. Investigating its genotoxicity, potential for DNA adduct formation, and other key events in the carcinogenic process would provide a stronger basis for human health risk assessment.

Future risk characterization efforts should prioritize generating these missing data sets. A more complete understanding of the compound's toxicokinetics and mechanism of action, combined with updated epidemiological findings, would allow for a more refined risk assessment and the potential establishment of formal occupational exposure limits, leading to more effective protection for workers.

Q & A

Q. What analytical methods are recommended for detecting 4,4'-Methylenebis(2-methylaniline) in biological samples?

Gas chromatography with electron capture detection (GC-ECD) is widely used for quantifying urinary metabolites. The method involves mild hydrolysis of urine to release conjugated forms, followed by liquid-liquid extraction and derivatization. Validation studies show a detection limit of 0.5 µg/L and linearity up to 50 µg/L, ensuring sensitivity for occupational monitoring . Ion-paired solid-phase extraction coupled with liquid chromatography and electrochemical detection (LC-ECD) has also been validated for specificity in complex matrices .

Q. How is the carcinogenic potential of 4,4'-Methylenebis(2-methylaniline) classified by international agencies?

The International Agency for Research on Cancer (IARC) classifies it as Group 1 (carcinogenic to humans) based on sufficient evidence in experimental animals and mechanistic plausibility, despite limited human epidemiological data . The National Toxicology Program (NTP) corroborates this, citing hepatocellular adenomas in rats and transitional cell carcinomas in mice after oral administration .

Q. What safety protocols are recommended for handling 4,4'-Methylenebis(2-methylaniline) in laboratory settings?

OSHA and NIOSH guidelines mandate:

- Respiratory protection (NIOSH-approved N95 respirators) during aerosol-generating procedures .

- Impermeable gloves (e.g., nitrile) and eye protection to prevent dermal/ocular exposure .

- Regular urinary monitoring for occupational exposure, with "total" MBOCA (free + conjugated) as the biomarker .

Advanced Research Questions

Q. How do metabolic studies inform the mechanism of carcinogenicity for 4,4'-Methylenebis(2-methylaniline)?

Proposed metabolic pathways involve N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2), forming reactive nitroso intermediates that bind to DNA and hemoglobin . In rats, adducts at the N-3 position of guanine correlate with tumorigenesis, suggesting genotoxicity as a primary mechanism. However, interspecies differences in metabolic activation (e.g., human vs. rodent CYP isoforms) complicate extrapolation to human risk .

Q. What experimental models have been used to demonstrate carcinogenicity, and what are their limitations?

- Rodent models : Oral administration in Sprague-Dawley rats (100–200 mg/kg/day) induced liver tumors, while bladder carcinomas were observed in dogs. Limitations include high-dose extrapolation and interspecies metabolic variability .

- In vitro assays : Ames tests show mutagenicity in S. typhimurium TA98 with metabolic activation, but false negatives occur due to poor bacterial uptake of aromatic amines .

Q. How do epidemiological studies on occupational exposure reconcile with experimental carcinogenicity data?

Human studies report elevated bladder cancer incidence in polyurethane workers (OR = 2.3, 95% CI: 1.1–4.8), but confounding by co-exposure to other amines (e.g., o-toluidine) limits causal attribution . IARC’s Group 1 classification prioritizes robust animal data and mechanistic plausibility over equivocal human evidence, adhering to the "weight-of-evidence" approach .

Data Contradiction Analysis

Q. Why does IARC classify 4,4'-Methylenebis(2-methylaniline) as carcinogenic to humans despite inadequate human evidence?

IARC’s evaluation integrates:

- Sufficient animal evidence : Dose-responsive tumorigenicity across species .

- Mechanistic coherence : DNA adduct formation and mutagenicity align with known carcinogen pathways .

- Precautionary principle : Occupational exposure data, though limited, justify stringent controls to mitigate risk .

Methodological Considerations

Q. What statistical approaches address confounding in occupational cohort studies?

Multivariate regression models adjust for smoking, co-exposures, and job duration. For example, nested case-control studies using lag periods (e.g., 10-year latency) reduce misclassification bias in cancer outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.